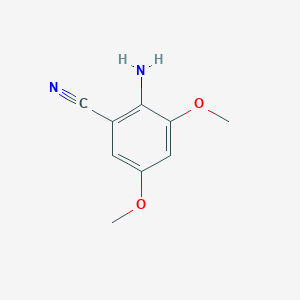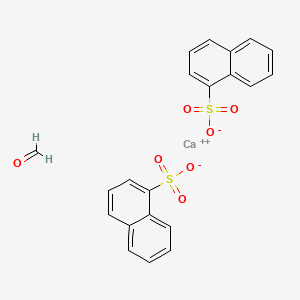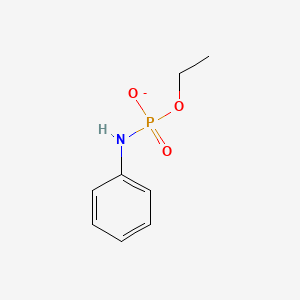
Anilino(ethoxy)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anilino(ethoxy)phosphinate is an organophosphorus compound characterized by the presence of an aniline group and an ethoxy group attached to a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Anilino(ethoxy)phosphinate can be synthesized through several methods. One common approach involves the reaction of aniline with ethyl phosphinate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of anilinium hypophosphite and various aromatic electrophiles in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Anilino(ethoxy)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, while the ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine, while nucleophilic substitution can use reagents like sodium ethoxide.
Major Products:
Oxidation: Phosphinate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted aniline and ethoxy derivatives.
Scientific Research Applications
Anilino(ethoxy)phosphinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of anilino(ethoxy)phosphinate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Phosphonates: Compounds with a similar phosphorus-containing moiety but different substituents.
Phosphinates: Other derivatives with different organic groups attached to the phosphinate moiety.
Uniqueness: Anilino(ethoxy)phosphinate is unique due to the presence of both an aniline and an ethoxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
63542-04-1 |
|---|---|
Molecular Formula |
C8H11NO3P- |
Molecular Weight |
200.15 g/mol |
IUPAC Name |
anilino(ethoxy)phosphinate |
InChI |
InChI=1S/C8H12NO3P/c1-2-12-13(10,11)9-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,10,11)/p-1 |
InChI Key |
BMGXGZPMRNZRNE-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(NC1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)

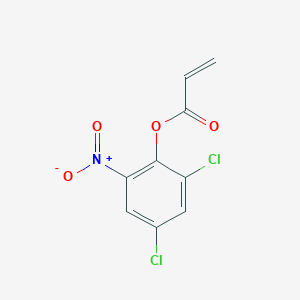
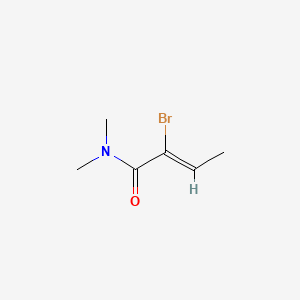
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)

![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
-lambda~5~-phosphane](/img/structure/B14498043.png)
![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)

